Cas no 57039-63-1 (6-CHLORO-2-PHENYL-1H-INDOLE)

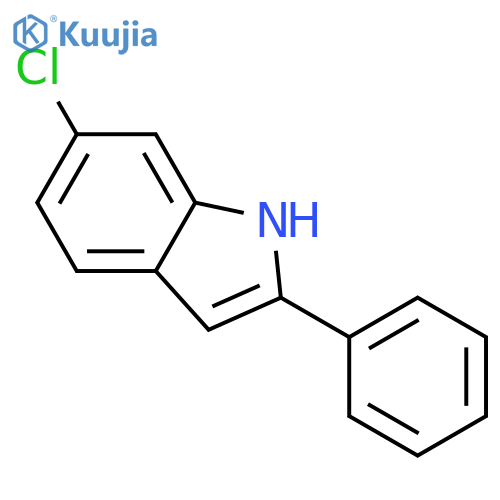

6-CHLORO-2-PHENYL-1H-INDOLE structure

商品名:6-CHLORO-2-PHENYL-1H-INDOLE

6-CHLORO-2-PHENYL-1H-INDOLE 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-2-PHENYL-1H-INDOLE

- 1H-indole,6-chloro-2-phenyl-

- SCHEMBL10413632

- DB-118664

- 6-chlor-2-phenyl-1H-indole

- DTXSID20442468

- CHEMBL4209739

- MFCD11976328

- CS-0199166

- E74355

- OBCVUTCTTKCQRR-UHFFFAOYSA-N

- 6-chloro-2-phenylindole

- 57039-63-1

- BS-44599

-

- MDL: MFCD11976328

- インチ: InChI=1S/C14H10ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H

- InChIKey: OBCVUTCTTKCQRR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)N2

計算された属性

- せいみつぶんしりょう: 227.0501770g/mol

- どういたいしつりょう: 227.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

6-CHLORO-2-PHENYL-1H-INDOLE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM757-200mg |

6-CHLORO-2-PHENYL-1H-INDOLE |

57039-63-1 | 95% | 200mg |

988.0CNY | 2021-07-17 | |

| Ambeed | A324316-1g |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 1g |

$383.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269836-1g |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 1g |

¥2999.00 | 2024-05-08 | |

| Ambeed | A324316-100mg |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 100mg |

$85.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HM757-50mg |

6-CHLORO-2-PHENYL-1H-INDOLE |

57039-63-1 | 95% | 50mg |

395.0CNY | 2021-07-17 | |

| 1PlusChem | 1P01FXAJ-100mg |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 100mg |

$62.00 | 2023-12-16 | |

| abcr | AB599768-1g |

6-Chloro-2-phenyl-1H-indole; . |

57039-63-1 | 1g |

€627.20 | 2024-07-19 | ||

| Aaron | AR01FXIV-1g |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 1g |

$367.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269836-250mg |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 250mg |

¥1282.00 | 2024-05-08 | |

| eNovation Chemicals LLC | Y1230212-1g |

6-Chloro-2-phenyl-1H-indole |

57039-63-1 | 95% | 1g |

$500 | 2024-06-03 |

6-CHLORO-2-PHENYL-1H-INDOLE 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

57039-63-1 (6-CHLORO-2-PHENYL-1H-INDOLE) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57039-63-1)6-CHLORO-2-PHENYL-1H-INDOLE

清らかである:99%

はかる:1g

価格 ($):345.0